molecular formula C20H23ClO10 B12064590 4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside

4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B12064590
M. Wt: 458.8 g/mol
InChI Key: SALMOSOXXNZOJP-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside is a fully acetylated glycoside derivative featuring a 4-chlorophenyl aglycone linked via an oxygen glycosidic bond to a hexopyranose core. The compound is characterized by its acetyl-protected hydroxyl groups at the 2, 3, 4, and 6 positions of the sugar moiety, which enhances its stability and modulates reactivity in synthetic applications.

Properties

Molecular Formula

C20H23ClO10

Molecular Weight

458.8 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3

InChI Key

SALMOSOXXNZOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods

In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: The major product is the deacetylated glucopyranoside.

    Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex molecules.

    Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Group

The 4-chlorophenyl group distinguishes this compound from analogs with electron-donating or withdrawing substituents. Key comparisons include:

Compound Name Substituent Sugar Moiety Glycosidic Bond Molecular Formula Molecular Weight Key Properties/Reactivity References
4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside 4-Cl Hexopyranose (glucose/galactose) O C₂₀H₂₃ClO₁₀ ~438.8 Enhanced stability under acidic/basic conditions due to electron-withdrawing Cl group
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside 4-CH₃ β-D-galactopyranose S C₂₁H₂₆O₉S 454.5 Thio-glycosidic bond increases hydrolytic stability; used in glycosylation reactions
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside 4-NO₂ β-D-galactopyranose S C₂₀H₂₂NO₁₁S 476.4 Strong electron-withdrawing NO₂ group accelerates enzymatic cleavage
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 4-CHO β-D-galactopyranose O C₂₁H₂₄O₁₁ 476.4 Aldehyde group enables conjugation in bioconjugation chemistry

Key Findings :

  • Electron-withdrawing groups (Cl, NO₂) enhance resistance to nucleophilic attack during deacetylation but may reduce glycosidic bond stability in acidic conditions .
  • Thio-glycosides (e.g., 4-methylphenyl thiogalactoside) exhibit greater hydrolytic stability than oxygen-linked analogs, making them preferred in glycosylation reactions .

Sugar Moiety and Acetylation Patterns

Comparisons with disaccharide derivatives highlight the impact of acetylation degree:

Compound Name Acetylation Degree Sugar Type Molecular Weight Reactivity References
4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside Tetra-O-acetyl Hexopyranose ~438.8 Selective deacetylation at anomeric position observed in DFT studies
Trehalose octaacetate Octa-O-acetyl α-D-glucopyranose 678.6 High crystallinity; used as plasticizer and solvent-resistant polymer additive
Sucrose octaacetate Octa-O-acetyl Glucopyranose-Fructofuranose 678.6 Bitter taste; applications in food and pharmaceutical coatings

Key Findings :

  • Higher acetylation (e.g., octaacetates) increases hydrophobicity and thermal stability but complicates selective deprotection .
  • Tetra-O-acetyl derivatives balance solubility in organic solvents and reactivity for selective modifications .

Glycosidic Bond Reactivity

Deacetylation and glycosidic bond cleavage studies reveal:

  • Anomeric Effect: Computational studies (B3LYP/6-31G*) on β-D-glucose pentaacetate show axial preference during deacetylation, a trend applicable to 4-chlorophenyl derivatives .
  • Glycosidic Bond Cleavage: Alkyl glycosides (e.g., methyl α-D-glucopyranoside) undergo faster dealkylation than aryl analogs due to weaker C–O bonds .
  • Thio vs. Oxygen Bonds : Thioglycosides (e.g., 4-methylphenyl thiogalactoside) resist acid-catalyzed hydrolysis, enabling stable intermediates in oligosaccharide synthesis .

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